molecular formula C11H19N3O B1248158 2-Pyrrolidinecarbonitrile, 1-((2S)-2-amino-3,3-dimethyl-1-oxobutyl)-, (2S)- CAS No. 171092-64-1

2-Pyrrolidinecarbonitrile, 1-((2S)-2-amino-3,3-dimethyl-1-oxobutyl)-, (2S)-

Cat. No.: B1248158
CAS No.: 171092-64-1
M. Wt: 209.29 g/mol
InChI Key: XGNBIYXILDDDQR-DTWKUNHWSA-N
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Description

FE 999011 is a small molecule drug that acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV). It has been primarily studied for its potential therapeutic effects in the treatment of type 2 diabetes mellitus. The compound works by inhibiting the enzyme DPP-IV, which plays a role in glucose metabolism by breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FE 999011 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired activity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of FE 999011 would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This typically involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

FE 999011 primarily undergoes reactions typical of small organic molecules, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can be employed to introduce or replace functional groups, enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Scientific Research Applications

Mechanism of Action

FE 999011 exerts its effects by inhibiting the enzyme dipeptidyl peptidase IV (DPP-IV). This inhibition prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By stabilizing these hormones, FE 999011 enhances insulin secretion and reduces glucagon release, leading to improved glucose tolerance and delayed onset of diabetes .

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.

    Vildagliptin: Similar to sitagliptin, it inhibits DPP-IV and is used for managing blood glucose levels.

    Saxagliptin: Another member of the DPP-IV inhibitor class with similar therapeutic applications.

Uniqueness

FE 999011 is unique in its specific molecular structure and potency as a DPP-IV inhibitor. It has shown distinct pharmacokinetic properties and efficacy in preclinical models, making it a valuable candidate for further research and development in the treatment of metabolic disorders .

Biological Activity

2-Pyrrolidinecarbonitrile, 1-((2S)-2-amino-3,3-dimethyl-1-oxobutyl)-, (2S)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Pyrrolidinecarbonitrile is characterized by a pyrrolidine ring substituted with a carbonitrile group and an amino acid moiety. The stereochemistry at the 2-position is critical for its biological activity.

Antidiabetic Activity

Research has shown that derivatives of pyrrolidinecarbonitriles exhibit notable dipeptidyl peptidase IV (DPP-4) inhibitory activity. For instance, compounds synthesized from this scaffold demonstrated significant reductions in serum glucose levels in diabetic mice models when compared to standard drugs like vildagliptin. Specifically, compounds 1b and 1c showed DPP-4 inhibitory activities with effective doses of 0.28 mmol/kg and 0.24 mmol/kg respectively, indicating their potential as antidiabetic agents .

Cancer Therapeutics

Recent studies have explored the use of pyrrolidine derivatives as fibroblast activation protein (FAP) inhibitors in cancer diagnostics and therapy. The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has been highlighted for its promising application in designing PET tracers for cancer imaging. In biodistribution studies, this compound exhibited favorable tumor-to-background ratios, suggesting its utility in targeted cancer therapies .

The mechanism through which 2-Pyrrolidinecarbonitrile exerts its biological effects primarily involves enzyme inhibition:

  • DPP-4 Inhibition : By inhibiting DPP-4, these compounds enhance incretin levels, leading to improved insulin secretion and reduced blood glucose levels.
  • FAP Targeting : The inhibition of FAP is crucial for disrupting tumor microenvironments and enhancing imaging contrast in PET scans.

Case Studies

StudyCompoundFindings
Study on DPP-4 InhibitorsCompounds 1b and 1cDemonstrated significant glucose-lowering effects in diabetic mice.
Cancer Imaging Research(2S,4S)-4-fluoropyrrolidine-2-carbonitrileExhibited high tumor uptake ratios in PET imaging studies compared to other tracers.

Example Case: DPP-4 Inhibition

In a comparative study against vildagliptin, compounds derived from pyrrolidinecarbonitriles showed superior efficacy in lowering blood glucose levels post-administration . This highlights their potential as alternative therapies for managing type 2 diabetes.

Properties

CAS No.

171092-64-1

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C11H19N3O/c1-11(2,3)9(13)10(15)14-6-4-5-8(14)7-12/h8-9H,4-6,13H2,1-3H3/t8-,9+/m0/s1

InChI Key

XGNBIYXILDDDQR-DTWKUNHWSA-N

SMILES

CC(C)(C)C(C(=O)N1CCCC1C#N)N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C#N)N

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C#N)N

Synonyms

1-(2'-amino-3',3'-dimethylbutanoyl)pyrrolidine-2-carbonitrile
FE 999011
FE-999011
FE999011

Origin of Product

United States

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